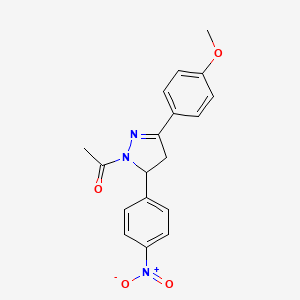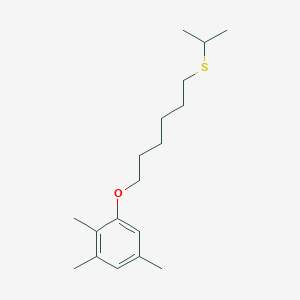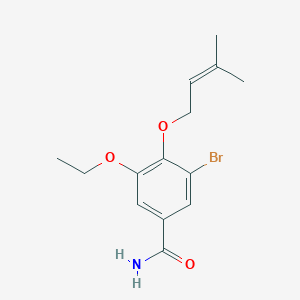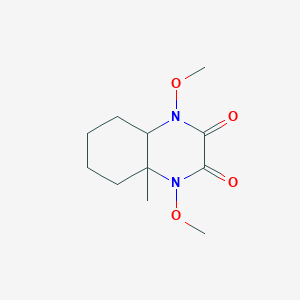![molecular formula C22H37NO B4974455 1-[6-[2,6-Di(propan-2-yl)phenoxy]hexyl]pyrrolidine](/img/structure/B4974455.png)
1-[6-[2,6-Di(propan-2-yl)phenoxy]hexyl]pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[6-[2,6-Di(propan-2-yl)phenoxy]hexyl]pyrrolidine is a synthetic organic compound characterized by its unique structure, which includes a pyrrolidine ring and a phenoxy group substituted with isopropyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-[2,6-Di(propan-2-yl)phenoxy]hexyl]pyrrolidine typically involves the reaction of 2,6-di(propan-2-yl)phenol with a suitable hexyl halide to form the intermediate 2,6-di(propan-2-yl)phenoxyhexane. This intermediate is then reacted with pyrrolidine under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as toluene or dichloromethane and bases like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-[6-[2,6-Di(propan-2-yl)phenoxy]hexyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Sodium hydride, potassium carbonate, and various alkyl halides or acyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Aplicaciones Científicas De Investigación
1-[6-[2,6-Di(propan-2-yl)phenoxy]hexyl]pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 1-[6-[2,6-Di(propan-2-yl)phenoxy]hexyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Diisopropylaniline: Shares the isopropyl-substituted phenyl group but lacks the pyrrolidine and hexyl moieties.
2,6-Di(propan-2-yl)phenoxy]methyl dihydrogen phosphate: Similar phenoxy group but different functional groups and overall structure.
Uniqueness
1-[6-[2,6-Di(propan-2-yl)phenoxy]hexyl]pyrrolidine is unique due to its combination of a pyrrolidine ring and a phenoxy group with isopropyl substitutions. This structure imparts specific chemical and physical properties that differentiate it from other similar compounds, making it valuable for specific applications in research and industry.
Propiedades
IUPAC Name |
1-[6-[2,6-di(propan-2-yl)phenoxy]hexyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37NO/c1-18(2)20-12-11-13-21(19(3)4)22(20)24-17-10-6-5-7-14-23-15-8-9-16-23/h11-13,18-19H,5-10,14-17H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVOFIECUVDAILE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)OCCCCCCN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-{4-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-2-YL}PIPERAZIN-1-YL)PROPAN-1-ONE](/img/structure/B4974377.png)

![1-Benzyl-4-[(2-methoxynaphthalen-1-yl)methyl]piperazine](/img/structure/B4974409.png)

![3-[1-[[2-(Difluoromethoxy)phenyl]methyl]piperidin-4-yl]-1-(4-ethylpiperazin-1-yl)propan-1-one](/img/structure/B4974419.png)
![N-{[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-4-methylbenzamide](/img/structure/B4974422.png)
![N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-3-chlorobenzamide](/img/structure/B4974433.png)
![ethyl 1'-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4'-bipiperidine-4-carboxylate](/img/structure/B4974437.png)
![(5Z)-3-Ethyl-5-({2-[2-(2-methoxyphenoxy)ethoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4974443.png)
![3-[2-(2-ethoxyphenoxy)ethoxy]benzaldehyde](/img/structure/B4974450.png)

![4-butoxy-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B4974465.png)
